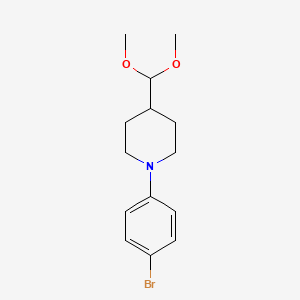

1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine

Description

Propriétés

Formule moléculaire |

C14H20BrNO2 |

|---|---|

Poids moléculaire |

314.22 g/mol |

Nom IUPAC |

1-(4-bromophenyl)-4-(dimethoxymethyl)piperidine |

InChI |

InChI=1S/C14H20BrNO2/c1-17-14(18-2)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |

Clé InChI |

DSTXKGWPDOBQDY-UHFFFAOYSA-N |

SMILES canonique |

COC(C1CCN(CC1)C2=CC=C(C=C2)Br)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 1-(4-bromophenyl)piperidine typically proceeds via a two-step process:

Detailed Reaction Conditions and Procedure

Step 1: N-Phenylpiperidine Synthesis

- Reactants: Bromobenzene, piperidine, and sulfolane as solvent.

- Base: Potassium tert-butoxide or sodium tert-amylate.

- Reaction temperature: 150–180 °C (typically controlled around 160–165 °C).

- Reaction time: Approximately 4 hours.

- Molar ratio: Bromobenzene : Piperidine : Base = 1 : 1.0–1.1 : 1.5–2.0.

- After reaction completion (monitored by GC to ensure <1% residual raw material), the mixture is cooled, quenched with water, extracted with methyl tert-butyl ether, washed, concentrated, and purified by recrystallization or filtration.

- Yield: Around 84.1%.

- Purity: HPLC purity ~99.2%.

Step 2: Bromination to 1-(4-bromophenyl)piperidine

- Reactants: N-phenylpiperidine, brominating agent (N-bromosuccinimide or dibromohydantoin).

- Catalyst: Tetra-n-butyl ammonium tetraphenyl borate (0.02–0.15 equivalents).

- Solvent: Dichloromethane or acetonitrile.

- Reaction temperature: Controlled between 15–40 °C (commonly 20–25 °C).

- Molar ratio: N-phenylpiperidine : Brominating reagent = 1 : 1.1–1.2.

- Reaction time: 5–6 hours.

- Post-treatment: Quenching with sodium bisulfite solution, extraction, washing, concentration, and purification by vacuum distillation or recrystallization (solvent system dichloromethane:n-heptane = 1:4).

- Yield: Between 87.2% to 90.1%.

- Purity: GC purity ~98.5–99.5%.

Representative Data Table for 1-(4-Bromophenyl)piperidine Synthesis

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC/GC) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromobenzene, Piperidine, Sulfolane, KOtBu | 160–165 | 4 | 84.1 | 99.2% (HPLC) | Base-promoted nucleophilic substitution |

| 2 | N-phenylpiperidine, N-bromosuccinimide, Catalyst | 20–25 | 5–6 | 87.2–90.1 | 98.5–99.5% (GC) | Bromination with phase-transfer catalyst |

Preparation of 4-(Dimethoxymethyl)piperidine

Synthetic Route Overview

The 4-(dimethoxymethyl)piperidine moiety is prepared via a two-step process:

Detailed Reaction Conditions and Procedure

Step 1: Formation of 4-(dimethoxymethyl)pyridine

- Reactants: 4-pyridinecarboxaldehyde and methylating agent (trimethyl orthoformate).

- Catalyst: Protonic acid catalyst (e.g., phosphotungstic acid) or solid acid catalyst.

- Reaction temperature: 20–80 °C (commonly 45 °C).

- Reaction time: 4–12 hours (typically 8 hours).

- Molar ratio: 4-pyridinecarboxaldehyde : trimethyl orthoformate = 1 : 4.

- Product: 4-(dimethoxymethyl)pyridine, isolated by distillation or crystallization.

Step 2: Hydrogenation to 4-(dimethoxymethyl)piperidine

- Reactants: 4-(dimethoxymethyl)pyridine dissolved in organic solvent (e.g., dimethylformamide).

- Catalyst: Noble metal supported catalyst, typically Rhodium on carbon (Rh/C) with 10% Rh loading.

- Reaction atmosphere: Hydrogen gas at 2–4 MPa pressure.

- Reaction temperature: 40–100 °C (commonly 90 °C).

- Reaction time: 2–12 hours (typically 5 hours).

- Post-treatment: Cooling, filtration to remove catalyst, distillation under reduced pressure.

- Yield: ≥96%.

- Purity: ≥99% (GC).

- Catalyst and solvent can be recovered and recycled.

Representative Data Table for 4-(Dimethoxymethyl)piperidine Synthesis

| Step | Reactants & Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Pyridinecarboxaldehyde, Trimethyl orthoformate, Acid catalyst | 45 | N/A | 8 | N/A | N/A | Acid-catalyzed methylation |

| 2 | 4-(Dimethoxymethyl)pyridine, Rh/C catalyst, DMF solvent, H2 | 90 | 3–4 | 5 | 96–97 | 99+% | Hydrogenation to piperidine |

Final Assembly: Synthesis of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine

The final target compound, This compound , is synthesized by combining the two key intermediates:

- The 1-(4-bromophenyl)piperidine intermediate prepared as described in section 1.

- The 4-(dimethoxymethyl)piperidine intermediate prepared as described in section 2.

The coupling typically involves selective substitution or functional group transformation on the piperidine ring, often requiring careful control of reaction conditions to ensure regioselectivity and high yield.

Research Findings and Advantages of the Described Methods

- The synthetic routes use readily available raw materials such as bromobenzene, piperidine, 4-pyridinecarboxaldehyde, and trimethyl orthoformate.

- The use of potassium tert-butoxide or sodium tert-amylate as bases in the first step of 1-(4-bromophenyl)piperidine synthesis allows for high conversion and yield with relatively mild conditions.

- Bromination with N-bromosuccinimide or dibromohydantoin in the presence of a phase-transfer catalyst (tetra-n-butyl ammonium tetraphenyl borate) provides high regioselectivity and purity.

- The hydrogenation step for the dimethoxymethyl group uses a noble metal catalyst (Rh/C), achieving high conversion (>99.5%) and yield (>96%) under moderate hydrogen pressure and temperature.

- Purification methods such as vacuum distillation and recrystallization using solvent mixtures (dichloromethane:n-heptane) ensure high purity products suitable for further applications.

- Catalyst and solvent recovery in the hydrogenation step reduces production costs and environmental impact.

- The overall synthetic strategy is scalable, cost-effective, and adaptable for industrial production.

Summary Table of Key Reaction Parameters for the Complete Synthesis

| Intermediate/Product | Key Reagents & Catalysts | Temp (°C) | Pressure | Time (h) | Yield (%) | Purity (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| N-Phenylpiperidine | Bromobenzene, Piperidine, KOtBu | 160–165 | Ambient | 4 | 84.1 | 99.2 (HPLC) | Extraction, recrystallization |

| 1-(4-Bromophenyl)piperidine | N-Phenylpiperidine, NBS or dibromohydantoin, TBA tetraphenylborate | 20–25 | Ambient | 5–6 | 87.2–90.1 | 98.5–99.5 (GC) | Vacuum distillation, recrystallization |

| 4-(Dimethoxymethyl)pyridine | 4-Pyridinecarboxaldehyde, Trimethyl orthoformate, Phosphotungstic acid | 45 | Ambient | 8 | N/A | N/A | Distillation |

| 4-(Dimethoxymethyl)piperidine | 4-(Dimethoxymethyl)pyridine, Rh/C catalyst, H2 | 90 | 3–4 MPa | 5 | 96–97 | 99+ (GC) | Filtration, vacuum distillation |

Analyse Des Réactions Chimiques

1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological responses.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations:

Substituent Effects on Lipophilicity and Solubility

- The dimethoxymethyl group in the target compound enhances lipophilicity compared to polar groups like sulfonyl (e.g., 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine) or hydroxyl (e.g., 1-(4-Bromophenyl)piperidin-4-ol). This property may improve blood-brain barrier penetration, making it relevant for neurological targets .

- Conversely, sulfonyl and glycine-linked derivatives (e.g., compound 32 in ) exhibit higher solubility, favoring applications in aqueous environments or protein-targeted therapies.

Biological Activity and Selectivity

- Compounds with fluorophenyl or bromobenzyl substituents (e.g., ) demonstrate high selectivity for resistant biological targets, likely due to optimized steric and electronic interactions.

- The tert-butyldimethylsilyl (TBDMS) group in 1-((4-Bromophenyl)sulfonyl)-4-(TBDMS-oxy)piperidine serves as a protective group for hydroxyl moieties, a common strategy in prodrug design .

Synthetic Utility

- Derivatives like 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine are intermediates in antidiabetic drug synthesis, highlighting the role of sulfonyl groups in facilitating further functionalization .

- Bromophenyl piperidines are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom for diversification .

Safety and Handling Bromophenyl piperidines often require stringent safety protocols.

Activité Biologique

1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine is a compound belonging to the piperidine class, which has garnered attention due to its potential biological activities. Piperidine derivatives are known for their versatility in medicinal chemistry, often exhibiting a wide range of pharmacological effects. This article reviews the biological activity of this specific compound, including its mechanism of action, target interactions, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

- Functional Groups :

- Piperidine ring

- Dimethoxymethyl substituent

- Bromophenyl group

Research indicates that piperidine derivatives like this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways. For example, studies on related piperidine compounds have demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation .

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Similar piperidine derivatives have shown activity against monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation .

Anticancer Potential

The anticancer activity of piperidine derivatives has been well-documented. Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Piperidine derivatives are also recognized for their antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.